1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone
Description
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic compound characterized by its unique structure comprising a piperazine ring, a tetrazole moiety, and a difluorophenyl group
Properties
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O2/c1-15-4-2-3-5-19(15)31-14-21(30)28-10-8-27(9-11-28)13-20-24-25-26-29(20)16-6-7-17(22)18(23)12-16/h2-7,12H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQMSZCSDUAUFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone typically involves a multi-step process:
Formation of the Tetrazole Ring: : This can be achieved via a [3+2] cycloaddition reaction between an azide and a nitrile compound under specific conditions (e.g., heat or presence of a catalyst).
Attachment of the Difluorophenyl Group: : Subsequent reactions might involve the coupling of the difluorophenyl group to the tetrazole ring using a palladium-catalyzed cross-coupling reaction.
Synthesis of the Piperazine Derivative: : The piperazine ring is then modified through nucleophilic substitution or addition reactions.
Linking to the Ethanone Moiety: : The final step involves the formation of the ether linkage between the piperazine derivative and the o-tolyloxy ethanone.
Industrial Production Methods
On an industrial scale, the synthesis might be streamlined by optimizing reaction conditions such as temperature, solvent systems, and the use of continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone undergoes various chemical reactions, including:
Oxidation: : Reaction with oxidizing agents can modify the ethanone moiety or other functional groups.
Reduction: : Reducing agents can potentially affect the ketone group or other electron-withdrawing groups.
Substitution: : Nucleophilic or electrophilic substitution reactions are feasible at the piperazine or tetrazole ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituting Agents: : Alkyl halides, acyl chlorides.
Major Products
Products from these reactions vary depending on the conditions, but can include various oxidized, reduced, or substituted derivatives that may have differing biological or chemical activities.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. The incorporation of the 3,4-difluorophenyl group may enhance these effects through increased lipophilicity and receptor binding .
- A study demonstrated that similar tetrazole derivatives exhibited cytotoxicity against various cancer cell lines, suggesting that this compound could be explored for its potential as an anticancer agent .
-
Antimicrobial Properties :
- Tetrazole-containing compounds have been investigated for their antimicrobial activities. The unique structure of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone might provide a scaffold for developing new antibiotics or antifungal agents .
- The piperazine moiety is known to enhance bioactivity and could contribute to the compound's effectiveness against microbial strains.
-
Neurological Applications :
- The piperazine ring is often associated with neuroactive compounds. Studies have shown that derivatives can act on serotonin and dopamine receptors, indicating potential use in treating neurological disorders such as depression or anxiety .
- The compound's ability to cross the blood-brain barrier needs to be evaluated to confirm its efficacy in neurological applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications in the structure can lead to enhanced potency or selectivity towards specific biological targets:
| Structural Feature | Impact on Activity |
|---|---|
| Tetrazole Ring | Enhances binding affinity to target enzymes and receptors |
| Piperazine Moiety | Increases solubility and bioavailability |
| Difluorophenyl Group | Improves lipophilicity and interaction with lipid membranes |
Case Studies
Several studies have explored similar compounds with related structures:
- Synthesis and Evaluation of Tetrazole Derivatives :
-
Neuropharmacological Studies :
- Research focused on piperazine derivatives revealed their potential as anxiolytics and antidepressants due to their action on neurotransmitter systems. This suggests that this compound could be investigated for similar effects.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, potentially inhibiting or activating pathways crucial for cellular processes. The difluorophenyl and tetrazole groups might interact with enzymes or receptors, influencing the compound's biological effects.
Comparison with Similar Compounds
Comparing 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone to similar compounds highlights its unique chemical structure and reactivity. Similar compounds may include:
Piperazine Derivatives: : Differing in functional groups or substitutions, affecting their biological activity.
Tetrazole-Based Compounds: : Varying in the attached groups that influence their pharmacokinetic properties.
Similar Compounds
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone
1-(4-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(p-tolyloxy)ethanone
Each of these compounds exhibits distinct properties, showcasing the impact of subtle changes in chemical structure on overall functionality.
Biological Activity
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone, commonly referred to as a tetrazole derivative, has garnered interest in pharmacological research due to its potential biological activities. This compound integrates a tetrazole ring, which is known for its diverse biological properties, with a piperazine moiety that enhances its pharmacokinetic profile.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H18F2N6O
- Molecular Weight : 336.33 g/mol
The compound is characterized by the presence of both a difluorophenyl group and a tetrazole ring, which are significant for its biological activity.
Antimicrobial Activity
Research has indicated that tetrazole derivatives exhibit promising antimicrobial properties. A study highlighted the synthesis of novel tetracyclic compounds incorporating tetrazole rings, which demonstrated significant antimicrobial activity against various bacterial strains . The mechanism of action is believed to involve interference with microbial DNA synthesis.
Anticonvulsant Activity
The anticonvulsant potential of similar tetrazole compounds has been explored using various animal models. For instance, compounds with structural similarities have shown efficacy in reducing seizure activity in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests . This suggests that the tetrazole moiety may play a critical role in modulating neuronal excitability.
Neuropharmacological Effects
The piperazine component is known to influence neuropharmacological profiles. Compounds containing piperazine have been studied for their effects on serotonin and dopamine receptors, leading to potential applications in treating mood disorders and anxiety . The specific interaction of this compound with neurotransmitter systems remains an area for further investigation.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
